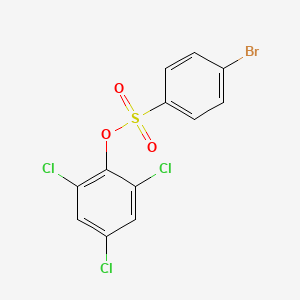

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

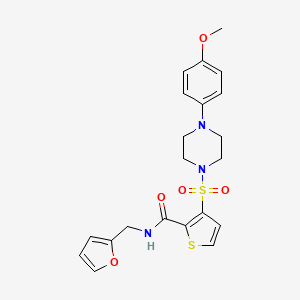

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine, also known as FDU-PB-22, is a synthetic cannabinoid that has been developed for use in scientific research. It is a derivative of the more commonly known compound JWH-018 and is structurally similar to other synthetic cannabinoids such as AM-2201 and UR-144. FDU-PB-22 has been found to be a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on the body.

Aplicaciones Científicas De Investigación

Metabolism and Elimination

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine, a potent agonist of the 5-hydroxytryptamine receptor, has been investigated for its metabolic and elimination properties in human hepatocytes. This research aimed at facilitating the screening of its abuse by analyzing its extensive metabolism into 33 metabolites via hydroxylation, O-demethylation, and other pathways, catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes (Kim et al., 2019).

Synthesis Techniques

Research into fluoroamines via chiral cyclic sulfamidates has led to the development of methods for synthesizing N-benzyl fluoroamines, showcasing the potential for creating novel compounds with significant chemical interest (Posakony & Tewson, 2002).

Antibacterial Activity

1‐(1H‐Indol‐3‐yl)ethanamine derivatives have shown promise as potent inhibitors of the Staphylococcus aureus NorA efflux pump, highlighting their potential in restoring the antibacterial activity of ciprofloxacin against resistant strains. This research also discovered a new antibacterial compound, indicating the therapeutic potential of such derivatives (Héquet et al., 2014).

Optical Detection and Mercury Sensing

A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine has been prepared for the selective optical detection of Hg2+, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Wanichacheva et al., 2009).

Antimicrobial and Antifungal Activities

The synthesis and characterization of various fluoroalkyl substituted indoles have led to findings of antimicrobial and antifungal activities, suggesting their potential application in medicinal chemistry and as leads for developing new therapeutics (Pejchal et al., 2015).

Cholinesterase and Monoamine Oxidase Dual Inhibition

Research into N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has uncovered its potential as a dual inhibitor of cholinesterase and monoamine oxidase, pointing towards its therapeutic utility in treating neurodegenerative diseases such as Alzheimer's (Bautista-Aguilera et al., 2014).

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGOXYDHQFDUBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923321.png)

![6-fluoro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2923323.png)

![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2923324.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)

![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2923329.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2923330.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)

![3-(4-chlorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923336.png)

![N-(2-chlorobenzyl)-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2923337.png)